molecular formula C9H16N2OS B13870986 1-(Thian-4-yl)piperazin-2-one

1-(Thian-4-yl)piperazin-2-one

Cat. No.: B13870986
M. Wt: 200.30 g/mol
InChI Key: GGMXHDXMSZSIOQ-UHFFFAOYSA-N
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Description

1-(Thian-4-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a thiane moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thian-4-yl)piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiane derivatives with piperazine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Thian-4-yl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives .

Scientific Research Applications

1-(Thian-4-yl)piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thian-4-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit DNA gyrase, leading to antibacterial effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-(Thian-4-yl)piperazin-2-one is unique due to its thiane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and studying various biological processes .

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

1-(thian-4-yl)piperazin-2-one

InChI

InChI=1S/C9H16N2OS/c12-9-7-10-3-4-11(9)8-1-5-13-6-2-8/h8,10H,1-7H2

InChI Key

GGMXHDXMSZSIOQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1N2CCNCC2=O

Origin of Product

United States

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